

# Azemiglitzazone fasting insulin reduction validation

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Azemiglitzazone

CAS No.: 1133819-87-0

Cat. No.: S536393

[Get Quote](#)

## Azemiglitzazone at a Glance

| Feature                                  | Description                                                                                                                                        |
|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Name                                | Azemiglitzazone (development codes: MSDC-0602, MSDC-0602K) [1] [2]                                                                                 |
| Drug Class                               | Second-generation insulin sensitizer; novel oral small molecule [2] [3]                                                                            |
| Primary Indication (Under Investigation) | Metabolic dysfunction-associated steatohepatitis (MASH), Type 2 Diabetes [1] [4] [2]                                                               |
| Core Mechanism of Action                 | Modulates the <b>mitochondrial pyruvate carrier (MPC)</b> ; designed to avoid direct activation of the PPAR- $\gamma$ transcription factor [2] [3] |

## Supporting Data for Fasting Insulin Reduction

The following table summarizes key findings from studies that support **azemiglitzazone**'s role in improving insulin sensitivity and reducing fasting insulin.

| Study / Report                                                  | Key Findings Related to Insulin & Metabolism                                                                                                                                                                                         |
|-----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Analysis of Phase 2B EMMINENCE Trial</b> (Post-hoc analysis) | In patients with Type 2 Diabetes on stable GLP-1 therapy, adding azemiglitazone improved all circulating parameters, especially <b>HbA1c</b> and liver histology [2] [3].                                                            |
| <b>Preclinical Study</b> (Diabetic db/db mice)                  | The combination of azemiglitazone and the GLP-1 liraglutide led to a synergistic improvement in glucose tolerance that occurred with <b>less elevation of circulating insulin</b> and an increase in pancreatic insulin content [2]. |
| Publication in *Hepatology*                                     | A paper by Harrison et al. (2024) emphasizes the important effect of azemiglitazone on <b>reducing fasting insulin</b> and its potential role in metabolic dysfunction-associated steatotic liver disease (MASLD) [2].               |
| <b>American Diabetes Association Poster</b> (2024-1582-P)       | Identified <b>fasting insulin as an independent predictor of MASH severity</b> , underlying the therapeutic relevance of drugs like azemiglitazone that target this parameter [2].                                                   |

## Mechanism of Action and Experimental Insights

**Azemiglitazone** is engineered to exert pharmacology similar to pioglitazone (a first-generation thiazolidinedione, TZD) but with a differentiated mechanism targeting the mitochondrial pyruvate carrier (MPC) [2] [3].



Click to download full resolution via product page

The diagram above shows how **azemiglitazone**'s MPC modulation is believed to improve insulin sensitivity. By inhibiting the MPC, the drug is thought to reduce the excessive fuel flux into the mitochondria that occurs under conditions of overnutrition, thereby improving systemic metabolism and reducing the liver's workload [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Azemiglitazone: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. June 5, 2024 [ciriustx.com]

3. New Oral Insulin Sensitizer Azemiglitazone May Preserve ... [synapse.patsnap.com]

4. Innovative Drugs First Implemented in Type 2 Diabetes ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Azemiglitazone fasting insulin reduction validation]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b536393#azemiglitazone-fasting-insulin-reduction-validation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com